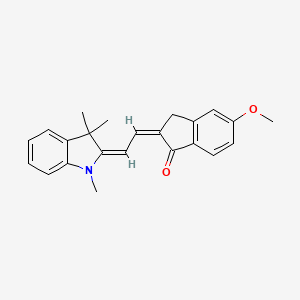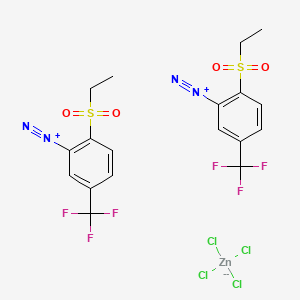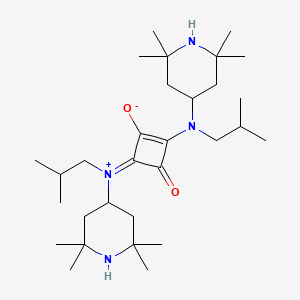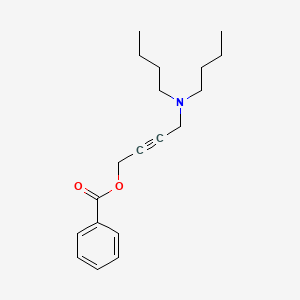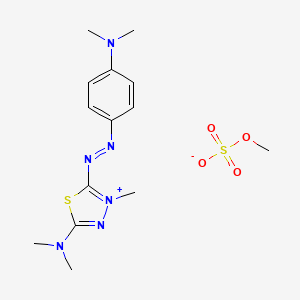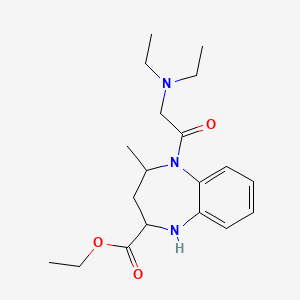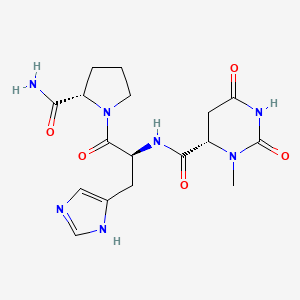
L-Prolinamide, N-((hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolinamide, N-((hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique structure, which includes a prolinamide moiety and a histidyl residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-((hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate typically involves the following steps:
Formation of the Prolinamide Moiety: This can be achieved through the reaction of proline with an appropriate amine under controlled conditions.
Coupling with Histidyl Residue: The prolinamide is then coupled with a histidyl residue using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Hydration: The final step involves the hydration of the compound to form the hydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Prolinamide, N-((hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
L-Prolinamide, N-((hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: Investigated for its role in biological processes and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of specialized peptides and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of L-Prolinamide, N-((hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or interacts with.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
L-Prolinamide: A simpler compound that lacks the histidyl residue.
N-((Hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl: A related compound without the prolinamide moiety.
Peptides with Similar Structures: Other peptides that contain prolinamide or histidyl residues.
Uniqueness
L-Prolinamide, N-((hexahydro-3-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate is unique due to its specific combination of prolinamide and histidyl residues, which confer distinct chemical and biological properties
Properties
CAS No. |
128056-15-5 |
|---|---|
Molecular Formula |
C17H23N7O5 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C17H23N7O5/c1-23-12(6-13(25)22-17(23)29)15(27)21-10(5-9-7-19-8-20-9)16(28)24-4-2-3-11(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,25,29)/t10-,11-,12-/m0/s1 |
InChI Key |
OANIJWQNWHMDMC-SRVKXCTJSA-N |
Isomeric SMILES |
CN1[C@@H](CC(=O)NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
Canonical SMILES |
CN1C(CC(=O)NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)


